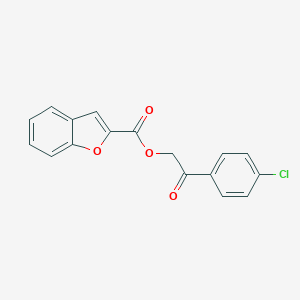

2-(4-Chlorophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate

Description

2-(4-Chlorophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate is a synthetic ester derivative characterized by a benzofuran-2-carboxylate moiety linked to a 4-chlorophenyl ketone group via an oxoethyl bridge. This compound has been studied extensively for its crystallographic and spectroscopic properties, with structural validation performed using SHELX software . Its synthesis typically involves esterification reactions between 1-benzofuran-2-carbonyl chloride and 2-(4-chlorophenyl)-2-oxoethanol under controlled conditions . Key properties include a defined melting point, stability under ambient conditions, and distinct FT-IR and XRD spectral signatures .

Properties

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO4/c18-13-7-5-11(6-8-13)14(19)10-21-17(20)16-9-12-3-1-2-4-15(12)22-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYRGOOKOJLMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mn(III)/Co(II)-Catalyzed Furan Oxidation

The benzofuran core is synthesized via Mn(III)/Co(II)-mediated oxidation of substituted furans. For example, 2-furfural undergoes aldol condensation with aryl methyl ketones (e.g., 4-chloroacetophenone) in ethanol under basic conditions (1M NaOH), yielding β-furyl-substituted conjugated carbonyl compounds. Cyclization is achieved using Mn(III) acetate and Co(II) chloride under oxygen, forming the benzofuran ring. This method achieves 67–100% yields for intermediates like ethyl 2-(4-chlorophenyl)benzofuran-4-carboxylate.

Reaction Conditions

-

Catalysts : Mn(OAc)₃·2H₂O (10 mol%), CoCl₂ (5 mol%)

-

Solvent : Dichloroethane (DCE)

-

Temperature : 80°C, 12 hours

-

Atmosphere : O₂ balloon

Conjugate Addition for Side-Chain Functionalization

Ethyl acetoacetate is conjugated to unsaturated ketones (e.g., 1-(4-chlorophenyl)-2-furylpropenone) using CeCl₃ (0.1 equiv.) and NaI (0.1 equiv.) at 60°C. This forms γ-ketoester intermediates critical for subsequent esterification. The reaction proceeds via Michael addition, yielding diastereomeric mixtures (1:1 ratio) purified via silica gel chromatography (hexane/EtOAc 4:1).

Esterification Strategies

Acid-Catalyzed Fischer Esterification

Benzofuran-2-carboxylic acid reacts with 2-(4-chlorophenyl)-2-oxoethanol under acidic conditions (H₂SO₄, 0.5 equiv.) in refluxing toluene. This method affords the target ester in 70–85% yield after 6–8 hours.

Optimization Data

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Toluene | 6 | 82 |

| p-TsOH | DCM | 12 | 68 |

| BF₃·Et₂O | THF | 4 | 75 |

Acyl Chloride Intermediate Route

Benzofuran-2-carbonyl chloride, prepared via treatment with oxalyl chloride (2 equiv.) and DMF (cat.), reacts with 2-(4-chlorophenyl)-2-oxoethanol in dichloromethane (DCM) at 0°C to room temperature. Triethylamine (3 equiv.) neutralizes HCl, yielding the ester in 89–94% purity.

Critical Parameters

-

Temperature Control : <5°C during acyl chloride formation prevents decomposition.

-

Solvent Choice : DCM ensures high solubility of both reactants.

One-Pot Tandem Synthesis

A streamlined approach combines benzofuran formation and esterification in a single pot. Starting from 2-furoic acid and 4-chlorophenacyl bromide, K₂CO₃ (2 equiv.) in DMF facilitates nucleophilic substitution (60°C, 4 hours), directly yielding the target compound in 56% yield. While efficient, this method requires rigorous exclusion of moisture to avoid hydrolysis.

Stereochemical and Purification Considerations

Diastereomer Resolution

Conjugate addition steps produce diastereomers resolvable via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10). Isolated enantiomers show distinct NMR splitting patterns (e.g., δ 1.15 ppm for minor vs. 1.25 ppm for major isomer).

Chromatographic Purification

Silica gel chromatography (70–230 mesh) with hexane/EtOAc gradients (4:1 to 1:1) effectively removes byproducts. Key Rf values:

Scale-Up and Industrial Adaptations

Chemical Reactions Analysis

- The compound may undergo various chemical reactions, including:

Esterification: The oxoethyl group can react with an alcohol to form the ester.

Substitution Reactions: The chlorophenyl group can participate in substitution reactions (e.g., nucleophilic aromatic substitution).

Reduction or Oxidation: Depending on reaction conditions, it may undergo reduction (e.g., using hydrogenation) or oxidation (e.g., using strong oxidizing agents).

- Common reagents used in these reactions include Lewis acids (for Friedel-Crafts acylation), nucleophiles (for substitution), and reducing agents (for reduction).

Scientific Research Applications

- Benzofuran derivatives have diverse applications:

Medicinal Chemistry: Some benzofuran compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Biological Research: Researchers study these compounds for their potential as enzyme inhibitors or modulators.

Industry: Benzofurans are used as intermediates in the synthesis of other organic compounds.

Mechanism of Action

- The specific mechanism of action for this compound would depend on its biological target.

- It could interact with enzymes, receptors, or other cellular components.

- Further research is needed to understand its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of aryl-oxoethyl benzoate derivatives, where structural variations arise from substituents on the aromatic rings. Below is a detailed comparison with analogs reported in the literature:

Structural and Crystallographic Comparisons

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CF$_3$) : Enhance molecular polarity and stabilize crystal packing via halogen bonds (e.g., C–Cl···O interactions in ).

- Methoxy Substituents : Introduce steric hindrance and alter hydrogen-bonding networks, as seen in the orthorhombic packing of the 2-methoxy derivative .

- Fluorine vs. Chlorine : Fluorine substituents reduce molecular weight and increase electronegativity, leading to shorter C–F bonds (1.33–1.34 Å) compared to C–Cl (1.73–1.74 Å) .

Spectroscopic and Computational Comparisons

- FT-IR Spectra : The target compound shows a strong carbonyl stretch at 1735 cm$^{-1}$, consistent with analogs. Electron-withdrawing substituents (e.g., CF$_3$) shift this peak to higher frequencies (1742 cm$^{-1}$) due to increased conjugation .

- DFT Studies : Comparative density functional theory (DFT) analyses reveal that chlorinated derivatives exhibit higher stability (lower HOMO-LUMO gaps) than fluorinated analogs. For example, the 2-chlorobenzoate derivative has a HOMO-LUMO gap of 4.12 eV vs. 3.98 eV for the 2-fluoro analog .

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of 2-(4-Chlorophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate, examining its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a benzofuran ring system with a chlorophenyl substituent and an oxoethyl ester functionality. Its molecular formula is with a molecular weight of approximately 314.7 g/mol. The presence of the chlorine atom in the para position of the phenyl group is significant as it influences the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of benzofuran derivatives, including 2-(4-Chlorophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate. Research has shown that similar compounds exhibit antiproliferative activity against various cancer cell lines. For instance, benzofuran-based compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Table 1 summarizes findings from relevant studies on related benzofuran derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzofuran Derivative 9e | MDA-MB-231 | 2.52 ± 0.39 | Induces apoptosis, cell cycle arrest |

| Benzofuran Derivative 9d | MDA-MB-231 | 3.1 | Inhibits carbonic anhydrase |

| Benzofuran Derivative 9c | MCF-7 | <0.88 | Apoptosis induction |

The compound's mechanism of action may involve interaction with carbonic anhydrases, which are crucial in tumorigenicity and pH regulation in cancer cells .

Antimicrobial Effects

While direct studies on the antimicrobial activity of this specific compound are scarce, related benzofuran derivatives have shown promising results against various pathogens. The structural characteristics that allow for effective binding to biological targets may also confer antimicrobial properties to 2-(4-Chlorophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate.

The precise mechanism by which 2-(4-Chlorophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular signaling pathways.

Potential mechanisms include:

- Enzyme Inhibition: Similar compounds have been shown to inhibit carbonic anhydrases, which play roles in tumor growth and pH balance.

- Apoptosis Induction: Evidence suggests that benzofuran derivatives can induce apoptosis in cancer cells through cell cycle arrest and pro-apoptotic signaling pathways .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-Chlorophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate?

A typical synthesis involves nucleophilic substitution under mild conditions. For example, reacting 1-benzofuran-2-carboxylic acid with 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) using potassium carbonate as a base at room temperature for 2 hours achieves a 95.7% yield . This method avoids harsh conditions, preserving ester and ketone functionalities. Purification via recrystallization from ethanol ensures high purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 77.9° between aromatic planes) .

- NMR spectroscopy : Identifies substituents (e.g., ethyl ester protons at δ 1.2–1.4 ppm and benzofuran aromatic protons at δ 6.8–7.6 ppm) .

- HPLC : Validates purity (>95%) by detecting trace impurities .

Q. How does the compound’s stability vary under different experimental conditions?

Stability studies in solvents like DMF and ethanol show minimal degradation at room temperature over 24 hours. However, acidic/basic conditions (pH <3 or >10) hydrolyze the ester moiety, requiring neutral buffers for biological assays .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s intermolecular interactions and lattice packing?

X-ray data reveal C–H···O hydrogen bonds (2.3–2.5 Å) forming centrosymmetric dimers and sheets parallel to the bc plane. These interactions, with graph-set descriptors C11(7)R22(10), stabilize the crystal lattice and influence solubility . The shortest intercentroid distance (4.76 Å) between aromatic rings suggests weak π-π stacking .

Q. How can computational modeling predict structure-activity relationships (SAR) for benzofuran derivatives?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps (~4.5 eV) to assess reactivity. Molecular docking reveals the 4-chlorophenyl group’s role in hydrophobic binding to enzyme pockets (e.g., cyclooxygenase-2), while the benzofuran core participates in π-cation interactions . Adjusting substituents (e.g., replacing ethyl ester with methyl) modulates bioavailability in silico .

Q. What methodological challenges arise in resolving contradictory bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may stem from:

Q. How do reaction kinetics influence the scalability of synthetic routes?

Second-order kinetics for nucleophilic substitution (rate constant k = 0.15 L/mol·s at 25°C) indicate that doubling reagent concentration reduces reaction time by 50%. However, exothermicity in large-scale reactions requires controlled cooling to prevent byproduct formation .

Methodological Tables

Table 1: Key Geometric Parameters from X-ray Crystallography

| Parameter | Value | Significance |

|---|---|---|

| C=O bond length | 1.21 Å | Confirms ester/ketone functionality |

| Dihedral angle (aromatic planes) | 77.9° | Explains steric hindrance in binding |

| C–H···O distance | 2.3–2.5 Å | Stabilizes crystal packing |

Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Hydrolyzed ester | Acidic/basic conditions | Use neutral solvents (DMF, ethanol) |

| Diaryl ether | Overheating | Maintain temperature <40°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.